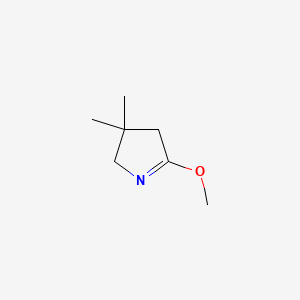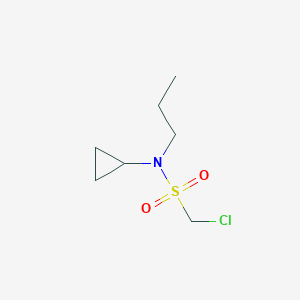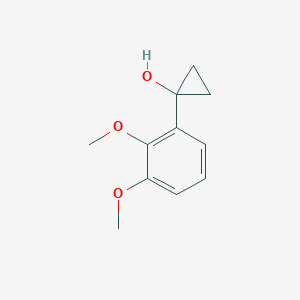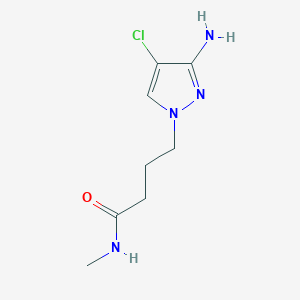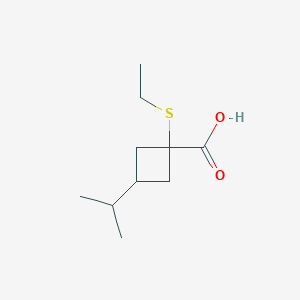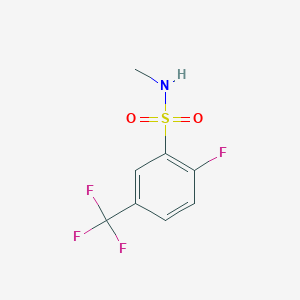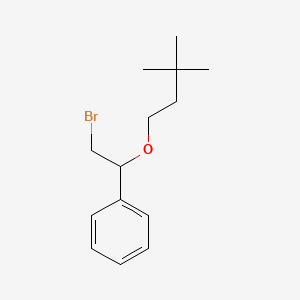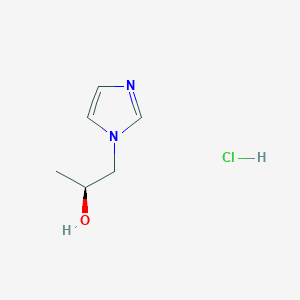
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach includes the use of ammonium acetate and diketones under microwave-assisted conditions to yield substituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to maximize the output.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of alkylated imidazoles.
Aplicaciones Científicas De Investigación
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Substituted 1H-imidazol-2(3H)-ones: These compounds share the imidazole core and exhibit similar biological activities.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These esters have similar structural features and are studied for their antifungal properties.
Uniqueness
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11ClN2O |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
(2S)-1-imidazol-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5-6,9H,4H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
MTZWPBCOBNMTPN-RGMNGODLSA-N |
SMILES isomérico |
C[C@@H](CN1C=CN=C1)O.Cl |
SMILES canónico |
CC(CN1C=CN=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


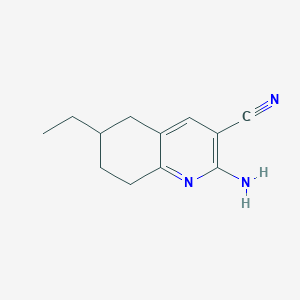
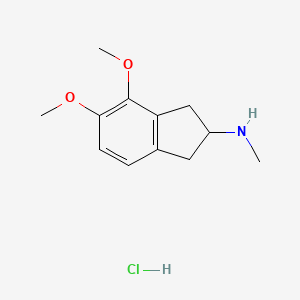
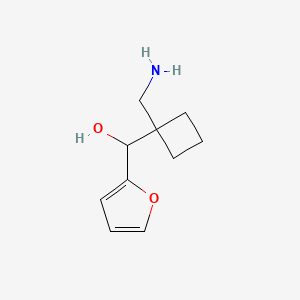
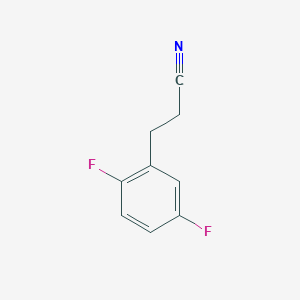
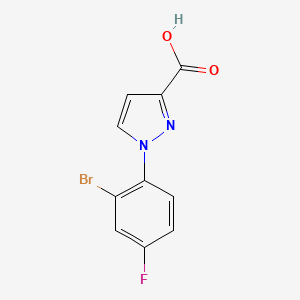
![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)
![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)
